molecular formula C12H16BrN3O2 B3431088 1-Boc-amino-2-bromo-4-carbamimidoyl-benzene CAS No. 885270-21-3

1-Boc-amino-2-bromo-4-carbamimidoyl-benzene

Cat. No.: B3431088
CAS No.: 885270-21-3
M. Wt: 314.18 g/mol
InChI Key: FLEHCHATPUXQST-UHFFFAOYSA-N
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Description

1-Boc-amino-2-bromo-4-carbamimidoyl-benzene is an organic compound that belongs to the class of substituted benzenes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a carbamimidoyl group attached to a benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and functional group diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-amino-2-bromo-4-carbamimidoyl-benzene can be synthesized through a multi-step process involving the following key steps:

    Nitration of Benzene: The starting material, benzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Boc Protection: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) to form the Boc-amino derivative.

    Bromination: The Boc-amino derivative is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Carbamimidoylation: Finally, the brominated compound undergoes carbamimidoylation by reacting with a suitable carbamimidoylating agent to introduce the carbamimidoyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-amino-2-bromo-4-carbamimidoyl-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbamimidoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., sodium hydride).

    Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution Reactions: Substituted derivatives with nucleophiles replacing the bromine atom.

    Reduction Reactions: Amino derivatives with the carbamimidoyl group reduced to an amine.

    Oxidation Reactions: Nitro derivatives with the amino group oxidized to a nitro group.

Scientific Research Applications

1-Boc-amino-2-bromo-4-carbamimidoyl-benzene has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its functional group diversity.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Boc-amino-2-bromo-4-carbamimidoyl-benzene depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with biological targets. The bromine atom and carbamimidoyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-Boc-amino-2-bromo-4-carbamimidoyl-benzene can be compared with similar compounds such as:

    1-Boc-amino-2-bromo-4-nitrobenzene: This compound has a nitro group instead of a carbamimidoyl group, leading to different reactivity and applications.

    1-Boc-amino-2-chloro-4-carbamimidoyl-benzene: This compound has a chlorine atom instead of a bromine atom, affecting its substitution reactions and reactivity.

    1-Boc-amino-2-bromo-4-carboxybenzene: This compound has a carboxy group instead of a carbamimidoyl group, influencing its chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

tert-butyl N-(2-bromo-4-carbamimidoylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(10(14)15)6-8(9)13/h4-6H,1-3H3,(H3,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEHCHATPUXQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-21-3
Record name Carbamic acid, [4-(aminoiminomethyl)-2-bromophenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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